Ro 363 - 74513-77-2

Ro 363

Catalog Number: EVT-281583
CAS Number: 74513-77-2
Molecular Formula: C19H25NO6
Molecular Weight: 363.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ro 363 is a synthetic catecholamine derivative widely employed in scientific research as a pharmacological tool to investigate β-adrenergic receptor (β-AR) function. [, , , , , , , , , , ] Specifically, Ro 363 exhibits selectivity for the β1-AR subtype, albeit with lower potency compared to non-selective β-AR agonists like isoprenaline. [, , , , , , ] This selectivity makes Ro 363 valuable for dissecting the specific roles of β1-ARs in various physiological and pathological processes.

Source and Classification

This compound can be classified under β-adrenergic blockers, which are widely used in the treatment of hypertension, heart failure, and arrhythmias. The synthesis of this compound has been explored in various studies focusing on its analogs and derivatives for improved pharmacological profiles. The structural components suggest it may interact with adrenergic receptors, influencing cardiovascular function and potentially offering therapeutic benefits.

Synthesis Analysis

The synthesis of 1-(3,4-Dimethoxyphenethylamino)-3-(3,4-dihydroxyphenoxy)-2-propanol involves multiple steps that can be broadly categorized into the following:

  1. Etherification Reaction: This initial step typically involves the reaction of 3,4-dihydroxybenzyl chloride with dimethyl sulfate in the presence of sodium hydroxide to yield 3,4-dimethoxybenzyl chloride. This reaction utilizes etherification techniques to introduce methoxy groups into the aromatic ring.
  2. Cyanation Reaction: The resulting 3,4-dimethoxybenzyl chloride undergoes cyanation to form 3,4-dimethoxybenzyl cyanide. This step often employs cyanide compounds under controlled conditions to ensure high yields.
  3. Hydrogenation and Ammoniation: The cyanide product is then subjected to catalytic ammoniation and hydrogenation. This process typically requires a catalyst such as Raney nickel or palladium on carbon and is conducted under elevated temperatures and pressures (e.g., 120-160 °C and pressures around 2-4 MPa) for optimal conversion rates.
Molecular Structure Analysis

The molecular formula of 1-(3,4-Dimethoxyphenethylamino)-3-(3,4-dihydroxyphenoxy)-2-propanol is C17H23N1O5C_{17}H_{23}N_{1}O_{5}. The molecular weight is approximately 317.37 g/mol.

Structural Features:

  • Phenethylamine Backbone: The compound features a phenethylamine structure that is pivotal for its biological activity.
  • Methoxy Groups: The presence of two methoxy groups at positions 3 and 4 on one of the aromatic rings enhances lipophilicity and receptor binding affinity.
  • Hydroxy Groups: The hydroxy groups on the other aromatic ring contribute to hydrogen bonding interactions with biological targets.

The spatial arrangement of these functional groups plays a crucial role in determining the compound's pharmacodynamics and pharmacokinetics.

Chemical Reactions Analysis

The chemical reactivity of 1-(3,4-Dimethoxyphenethylamino)-3-(3,4-dihydroxyphenoxy)-2-propanol can be described through its interactions with various biological targets:

  1. Receptor Binding: As a β-adrenergic antagonist, this compound competes with endogenous catecholamines (like epinephrine) at β-adrenergic receptors.
  2. Metabolic Pathways: It may undergo metabolic transformations such as O-demethylation or conjugation reactions (e.g., glucuronidation), which are common for phenolic compounds.

Understanding these reactions is essential for predicting the pharmacological effects and potential side effects associated with this compound.

Mechanism of Action

The mechanism of action for 1-(3,4-Dimethoxyphenethylamino)-3-(3,4-dihydroxyphenoxy)-2-propanol primarily involves:

  • β-Adrenergic Receptor Antagonism: By binding to β-adrenergic receptors in cardiac tissues and vascular smooth muscle, this compound inhibits the effects mediated by catecholamines. This leads to decreased heart rate (negative chronotropic effect) and reduced myocardial contractility (negative inotropic effect), ultimately lowering blood pressure.

Data from receptor binding studies indicate that this compound exhibits selective antagonism towards β1-adrenergic receptors over β2 receptors, suggesting potential therapeutic advantages in treating specific cardiovascular conditions.

Physical and Chemical Properties Analysis

Key physical and chemical properties include:

These properties are critical for formulation development in pharmaceutical applications.

Applications

1-(3,4-Dimethoxyphenethylamino)-3-(3,4-dihydroxyphenoxy)-2-propanol has several scientific applications:

  • Pharmaceutical Development: As a lead compound for developing new β-blockers with improved efficacy and safety profiles.
  • Research Tool: Used in studies exploring adrenergic signaling pathways and their implications in cardiovascular health.
  • Potential Therapeutics: Investigated for use in managing conditions such as hypertension, anxiety disorders, and heart failure due to its pharmacological profile.

Properties

CAS Number

74513-77-2

Product Name

1-(3,4-Dimethoxyphenethylamino)-3-(3,4-dihydroxyphenoxy)-2-propanol

IUPAC Name

4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]benzene-1,2-diol

Molecular Formula

C19H25NO6

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C19H25NO6/c1-24-18-6-3-13(9-19(18)25-2)7-8-20-11-14(21)12-26-15-4-5-16(22)17(23)10-15/h3-6,9-10,14,20-23H,7-8,11-12H2,1-2H3

InChI Key

RFNBEBPVKCJZPV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNCC(COC2=CC(=C(C=C2)O)O)O)OC

Solubility

Soluble in DMSO

Synonyms

1,2-Benzenediol, 4-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-, (+-)-
1-(3,4-dimethoxyphenethylamino)-3-(3,4-dihydroxyphenoxy)-2-propanol
Ro 363
Ro-363
RO363

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC(COC2=CC(=C(C=C2)O)O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.